1-Amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene

Catalog No.
S12162962
CAS No.
M.F
C11H14BrN
M. Wt
240.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene

Product Name

1-Amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene

IUPAC Name

6-bromo-3,3-dimethyl-1,2-dihydroinden-1-amine

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

InChI

InChI=1S/C11H14BrN/c1-11(2)6-10(13)8-5-7(12)3-4-9(8)11/h3-5,10H,6,13H2,1-2H3

InChI Key

LQAAYVHKGNYMPY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C1C=CC(=C2)Br)N)C

1-Amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene is a compound characterized by its unique structure, which includes a bromo substituent and an amino group. The molecular formula for this compound is C11H12BrNC_{11}H_{12}BrN, and it has a molecular weight of approximately 239.12 g/mol. The presence of the amino group suggests potential for various

Due to the presence of functional groups:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Electrophilic Aromatic Substitution: The bromine atom can undergo substitution reactions, making it a reactive site for further functionalization.
  • Cyclization Reactions: The structure allows for intramolecular cyclization under specific conditions, leading to the formation of more complex cyclic structures.

1-Amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene exhibits various biological activities:

  • Anticancer Properties: Compounds with similar structures have been investigated for their potential in inhibiting cancer cell proliferation.
  • Enzyme Inhibition: It may act as an inhibitor for certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis .
  • Neuroprotective Effects: Some derivatives of indene compounds have shown promise in neuroprotection and cognitive enhancement.

The synthesis of 1-amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene can be achieved through several methods:

  • Bromination of Indene Derivatives: Starting from indene or its derivatives, bromination can be performed using bromine in an organic solvent to introduce the bromo group.
  • Amination Reactions: The introduction of the amino group can be accomplished via nucleophilic substitution of suitable halides with ammonia or amines.
  • Multi-step Synthesis: A combination of alkylation and cyclization reactions may be employed to construct the desired structure from simpler precursors.

The compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound in drug discovery aimed at treating cancers or neurodegenerative diseases.
  • Material Science: Its unique structural properties may find applications in developing new materials or catalysts.
  • Organic Synthesis: It can be utilized as an intermediate in synthesizing more complex organic molecules.

Studies on the interactions of 1-amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene with biological systems are crucial:

  • Protein Binding Studies: Understanding how this compound binds to proteins can reveal its mechanism of action and potential therapeutic effects.
  • Metabolic Pathway Analysis: Investigating how this compound is metabolized can provide insights into its efficacy and safety profiles.

Several compounds share structural similarities with 1-amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene. Below is a comparison highlighting their uniqueness:

Compound NameStructureSimilarity IndexUnique Features
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indeneStructure0.96Lacks amino group; primarily explored for material applications.
5-Bromo-2,3-dihydro-1H-indeneStructure0.91Different bromination pattern; studied for its electronic properties.
2-Aminoindene DerivativesVariesVariesFocused on neuroprotective effects; variations in amino substituents lead to different biological activities.
1-(4-Bromophenyl)-2,2-dimethylpropan-1-oneVaries0.89Ketone functionality changes reactivity profile significantly compared to indenes.

This comparison illustrates that while these compounds share certain features, the presence of specific functional groups like amino or bromo groups gives each compound unique properties and potential applications.

Bromination Strategies for Indene Scaffold Functionalization

Electrophilic bromination remains the cornerstone for introducing bromine at the 6-position of the indene scaffold. Recent studies demonstrate that para-selectivity is achievable through steric and electronic modulation of the indene core. For 3,3-dimethyl-substituted indenes, the dimethyl groups create a steric environment that directs electrophilic attack to the 6-position, as predicted by computational models of charge distribution [4].

Regioselective bromination using N-bromosuccinimide (NBS) in tetrahydrofuran achieves 89% yield with <5% ortho-brominated byproducts when conducted at −20°C [4]. This temperature-dependent selectivity aligns with transition-state stabilization theories, where lower temperatures favor kinetic control over thermodynamic product distributions. Alternative brominating agents like bromodimethylsulfonium bromide show reduced positional specificity (72% para-selectivity) compared to NBS systems [4].

A comparative analysis of bromination methods reveals critical performance metrics:

Brominating AgentSolventTemperaturePara-SelectivityYield
NBSTHF−20°C94%89%
Br₂CCl₄25°C82%75%
DBDMHAcetonitrile0°C78%68%

Table 1: Comparative performance of bromination reagents for 6-position functionalization [4] [5].

Microwave-assisted bromination reduces reaction times from 16 hours to 45 minutes while maintaining 85% yield, though scalability challenges persist for industrial applications [5].

Amination Techniques for Position-Specific Nitrogen Incorporation

Direct amination of bromo-indene intermediates employs Ullmann-type coupling under palladium catalysis. Using Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos ligand), primary amines install at the 1-position with 92% conversion efficiency [2]. Copper-mediated methods prove effective for secondary amines, achieving 84% yield with 2-picolinic acid as a stabilizing ligand [3].

A breakthrough methodology utilizes temporary directing groups to enhance amination precision. The 3,3-dimethyl substituents act as inherent steric directors, enabling ligand-free amination at 110°C with 78% isolated yield [2]. Kinetic studies reveal first-order dependence on both indene and amine concentrations, suggesting a concerted metalation-deprotonation mechanism.

Protecting group strategies significantly impact reaction outcomes:

  • tert-Butoxycarbonyl (Boc) groups enable selective mono-amination (94% purity)
  • Acetyl protection reduces undesired di-amination byproducts from 15% to 3%
  • Trimethylsilyl ethers accelerate reaction rates 2.3-fold compared to free hydroxyl analogs [3]

Catalytic Asymmetric Synthesis Approaches

Chiral phosphoric acid catalysts induce enantioselectivity during indene ring formation. The Hayashi-Jørgensen catalyst system achieves 88% ee in the cyclization of prochiral dienyl precursors [3]. Metal-organic frameworks (MOFs) incorporating chiral β-diketonate ligands demonstrate 92% enantiomeric excess at 0.5 mol% catalyst loading.

Dynamic kinetic resolution during bromo-amination sequences produces single diastereomers with >99:1 dr. This process leverages the conformational rigidity of 3,3-dimethyl groups to lock the indene scaffold into reactive conformations [3]. Transition-state modeling shows 4.2 kcal/mol energy difference between favored and disfavored pathways, explaining the observed stereochemical outcomes.

Green Chemistry Protocols for Sustainable Production

Solvent-free mechanochemical synthesis reduces E-factor by 78% compared to traditional methods. Ball-milling the indene precursor with KBr and Oxone® generates the bromo derivative in 82% yield without organic solvents [4]. Life-cycle assessment shows 43% reduction in cumulative energy demand versus solution-phase routes.

Continuous-flow systems achieve 94% conversion using immobilized NBS on silica gel, enabling catalyst recycling for 15 batches without activity loss [5]. Photocatalytic bromination with visible light and HBr/O₂ minimizes waste, producing only H₂O as byproduct [4]. These methods align with 8 of the 12 Principles of Green Chemistry, particularly atom economy and renewable feedstocks.

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

239.03096 g/mol

Monoisotopic Mass

239.03096 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-09

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